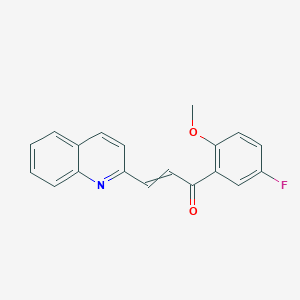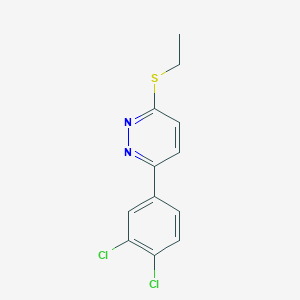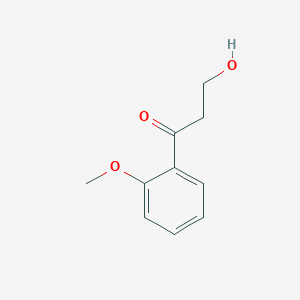![molecular formula C13H24O B12608100 [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol CAS No. 876873-64-2](/img/structure/B12608100.png)
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is a bicyclic alcohol compound with a unique structure. It is characterized by a bicyclo[2.2.2]octane core, which is a common motif in organic chemistry due to its stability and rigidity. The presence of a methyl group and an isopropyl group further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and yields good results when using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and isopropyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its stability and rigidity make it an ideal candidate for drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a promising compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Similar in structure but lacks the methyl and isopropyl groups.
Bicyclo[3.1.0]hexanes: Possess a different bicyclic core but share some structural similarities.
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol: Another bicyclic alcohol with different functional groups.
Uniqueness
The uniqueness of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its reactivity and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
876873-64-2 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h10-11,14H,4-9H2,1-3H3 |
Clé InChI |
NHKWQEYXAHNEBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CCC(CC1)(CC2CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


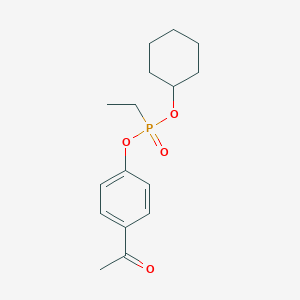
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
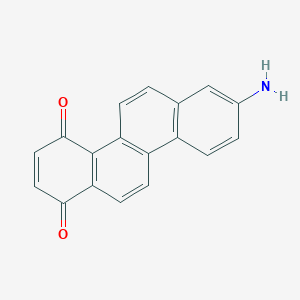

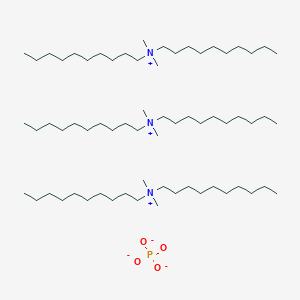
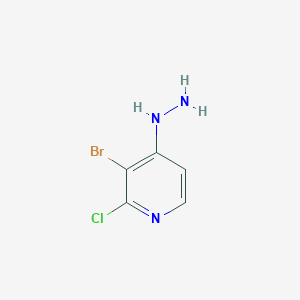
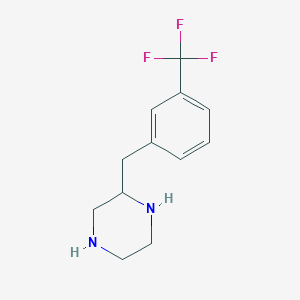

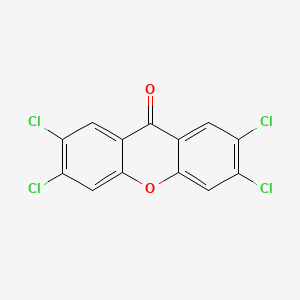
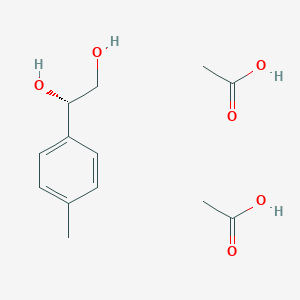
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
